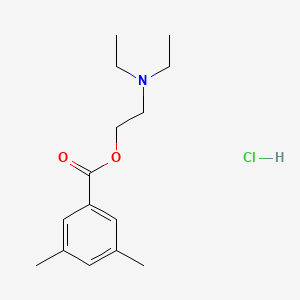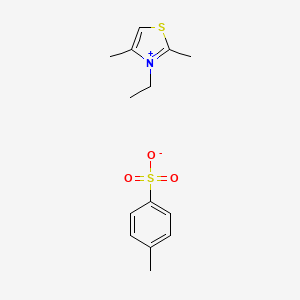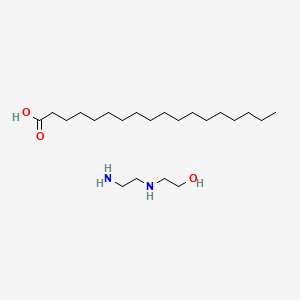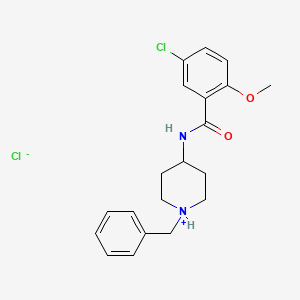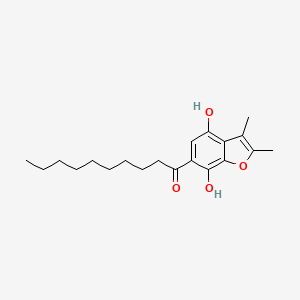
4-Bromo-5,8-dichloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,8-dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8BrCl2N and a molecular weight of 353.04 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a quinoline core.
Méthodes De Préparation
The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.
Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .
Comparaison Avec Des Composés Similaires
4-Bromo-5,8-dichloro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
- 4-Chloro-5,8-dibromo-2-phenylquinoline
- 4-Bromo-5,8-dichloroquinoline
- 2-Phenylquinoline
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, chlorine, and phenyl groups in this compound gives it distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
1189106-04-4 |
|---|---|
Formule moléculaire |
C15H8BrCl2N |
Poids moléculaire |
353.0 g/mol |
Nom IUPAC |
4-bromo-5,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
Clé InChI |
LDRZVJXLCMTOIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


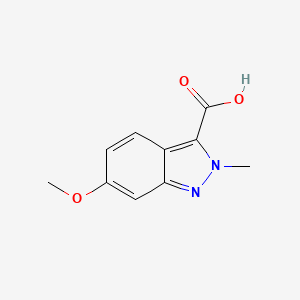
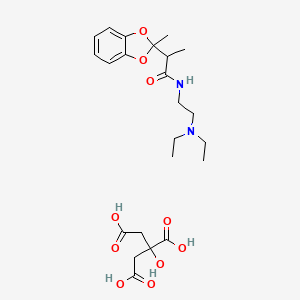


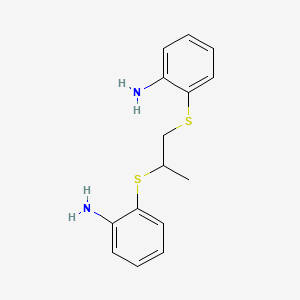


![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
